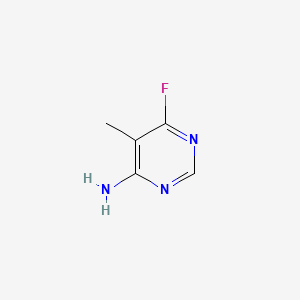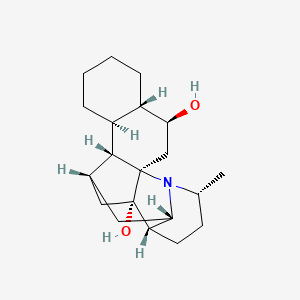
Himgaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Himgaline is a neuroactive metabolite found in the bark of Galbulimima belgraveana trees . It is part of a class of compounds known as Galbulimima (GB) alkaloids, which are classified by the connectivity between piperidine and decalin domains . Different connectivity and substitution patterns confer diverse and profound biological effects in mammals .
Synthesis Analysis
The synthesis of Himgaline has been achieved through cross-coupling high fraction aromatic building blocks (high Fsp2) followed by complete, stereoselective reduction to high fraction sp3 products (high Fsp3) . This approach has reduced the synthetic burden of Himgaline to nearly one-third of the prior best (7 to 9 versus 19 to 31 steps) .
Molecular Structure Analysis
The molecular structure of Himgaline is complex, with elaborate bond networks and dense stereochemistry . Previous syntheses have relied on iterative, stepwise installation of multiple methine stereocenters .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Himgaline include cross-coupling and complete reduction . The cross-coupling involves high fraction aromatic building blocks, followed by a complete, stereoselective reduction to high fraction sp3 products .
Applications De Recherche Scientifique
Structure Elucidation : The structure of Himgaline was first proposed in 1967 based on chemical and spectroscopic characterization, confirmed through partial syntheses of Himgaline derivatives (Mander, Prager, Rasmussen, & Ritchie, 1967).
Total Synthesis : The first total synthesis of (-)-Himgaline was achieved in 2006, highlighting a significant advancement in synthetic chemistry. This process involved a decarboxylative aza-Michael reaction and sodium triacetoxyborohydride reduction (Shah, Chackalamannil, Ganguly, Chelliah, Kolotuchin, Buevich, & McPhail, 2006).
Stereoselective Synthesis : A study in 2007 described the stereoselective synthesis of (+)-Himgaline, emphasizing the importance of diastereoselective bond constructions in organic chemistry (Evans & Adams, 2007).
X-Ray Crystallography : In 2006, the X-ray crystal structures of several Galbulimima alkaloids, including Himgaline, were determined. This allowed the establishment of their absolute configurations (Willis, O’Connor, Taylor, & Mander, 2006).
Concise Syntheses Approaches : A 2022 study introduced a more efficient synthetic route for Himgaline and related alkaloids, reducing the synthetic burden significantly (Landwehr, Baker, Oguma, Burdge, Kawajiri, & Shenvi, 2022).
Insights into Synthesis and Reactivity : Research in 2012 provided a full account of the total synthesis of the Galbulimima alkaloids, including Himgaline, offering new insights into intramolecular cyclizations, crucial for complex organic synthesis (Evans, Adams, & Kwan, 2012).
Orientations Futures
Propriétés
IUPAC Name |
(1S,2R,4S,5S,10R,11R,12R,14S,16R,19S)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2/c1-11-6-7-15-16-8-12-9-20(15,23)19(21(11)16)10-17(22)13-4-2-3-5-14(13)18(12)19/h11-18,22-23H,2-10H2,1H3/t11-,12-,13+,14+,15+,16+,17+,18-,19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKXKKZYQAPZDW-TZKYPUSKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C3N1C45C2(CC(C3)C4C6CCCCC6C(C5)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]3N1[C@@]45[C@@]2(C[C@@H](C3)[C@@H]4[C@H]6CCCC[C@@H]6[C@H](C5)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Himgaline | |
Q & A
Q1: What is the origin of Himgaline?
A1: Himgaline is a naturally occurring alkaloid isolated from the bark of the rainforest tree Galbulimima belgraveana. [, ]
Q2: What is the chemical structure of Himgaline?
A2: Himgaline possesses a complex hexacyclic structure, characterized by a trans-decalin system and several stereocenters. The absolute stereochemistry of Himgaline, along with other Galbulimima alkaloids, was established through X-ray crystallography. [, ]
Q3: What is the relationship between Himgaline and GB13?
A4: Himgaline and GB13 are structurally related Galbulimima alkaloids. GB13 can be converted into Himgaline through a two-step process involving cyclization and reduction. [, , ] The stereochemistry of (-)-GB13 was revised to 2S based on synthetic studies. []
Q4: What are the key reactions involved in the total synthesis of Himgaline?
A4: Several important reactions are employed in Himgaline synthesis, including:
- Decarboxylative aza-Michael reaction: This reaction is crucial for constructing the core structure of GB13, a precursor to Himgaline. []
- Intramolecular Diels-Alder reaction: This reaction efficiently forms the trans-decalin AB-ring system found in Himgaline. [, , ]
- Intramolecular Michael addition: This reaction assists in building the complex ring system of Himgaline. [, ]
- Intramolecular enamine aldol addition: This reaction is essential for introducing stereocenters in the Himgaline structure. [, ]
- Nickel-catalyzed photoredox cross-coupling: This reaction facilitates the coupling of high fraction aromatic building blocks, streamlining the synthesis. []
- Stereoselective reduction: This step transforms the assembled flat aromatic structures into the final, stereochemically complex Himgaline molecule. []
Q5: What is known about the biosynthesis of Himgaline?
A6: While the complete biosynthetic pathway of Himgaline is not fully elucidated, it is proposed to share similarities with the biosynthesis of other Galbulimima alkaloids. This likely involves a series of enzymatic transformations starting from simple precursors. [, ]
Q6: Has the biological activity of Himgaline been investigated?
A7: While Himgaline is a known constituent of Galbulimima belgraveana bark extracts, its specific biological activity remains largely unexplored. Research has primarily focused on its structural elucidation and chemical synthesis. [, , , , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


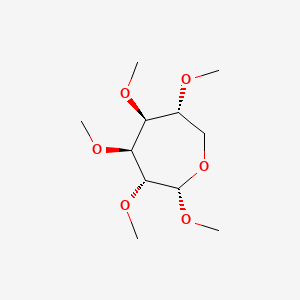
![Tricyclo[4.2.2.03,8]decane](/img/structure/B579198.png)


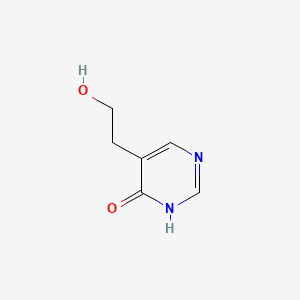
![5-Isopropylidene-2,2,4,4-tetramethyl-1-oxaspiro[2.2]pentane](/img/structure/B579204.png)

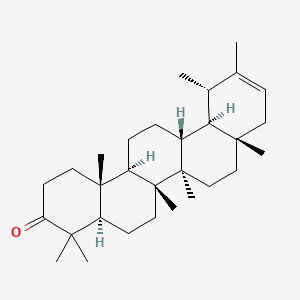
![2-[4-Chloro-2-[[1-hydroxy-6-[[hydroxy-[4-[(8-hydroxyquinolin-5-yl)diazenyl]phenyl]methylidene]amino]-3-sulfonaphthalen-2-yl]diazenyl]phenoxy]acetic acid](/img/structure/B579209.png)
![Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H]](/img/structure/B579212.png)
